UR-144 N-(4-Hydroxypentyl)

Übersicht

Beschreibung

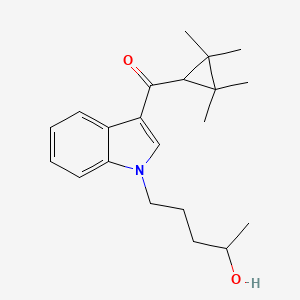

UR-144 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of UR-144, a potent synthetic cannabinoid . It preferentially binds the peripheral CB2 receptor over the central CB1 receptor . The physiological and toxicological properties of this compound have not been tested .

Molecular Structure Analysis

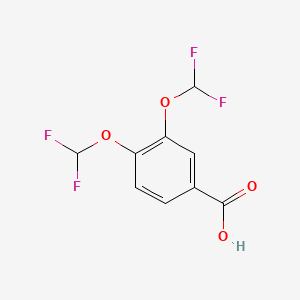

The molecular formula of UR-144 N-(4-hydroxypentyl) metabolite is C21H29NO2 . Its formal name is (1-(4-hydroxypentyl)-1H-indol-3-yl) (2,2,3,3-tetramethylcyclopropyl)methanone .Physical and Chemical Properties Analysis

UR-144 N-(4-hydroxypentyl) metabolite is a crystalline solid . It has a formula weight of 327.5 . It is soluble in DMF, DMSO, and ethanol at 30 mg/ml . Its maximum absorption wavelengths (λmax) are 217, 247, and 304 nm .Wissenschaftliche Forschungsanwendungen

Synthetisches Cannabinoid-Forschung

UR-144 ist ein potentes synthetisches Cannabinoid (CB), das bevorzugt an den peripheren CB2-Rezeptor bindet als an den zentralen CB1-Rezeptor . Dies macht es zu einer wertvollen Verbindung für die Untersuchung der Wirkungen und möglichen therapeutischen Anwendungen von Cannabinoiden, die auf den CB2-Rezeptor abzielen .

Drogen-Tests

Der Metabolit kann entweder im Serum oder im Urin nachweisbar sein . Dies macht es möglicherweise nützlich bei der Entwicklung und Verfeinerung von Drogentestverfahren für synthetische Cannabinoide .

Toxikologische Studien

Während die physiologischen und toxikologischen Eigenschaften dieser Verbindung nicht getestet wurden , könnte es möglicherweise in zukünftigen Forschungsarbeiten verwendet werden, um die toxikologischen Auswirkungen von synthetischen Cannabinoiden und ihren Metaboliten besser zu verstehen .

Analytischer Standard

UR-144 N-(4-Hydroxypentyl) Metabolit-d5 enthält fünf Deuteriumatome an den Positionen 2, 4, 5, 6 und 7 . Es ist zur Verwendung als interner Standard für die Quantifizierung von UR-144 N-(4-Hydroxypentyl) Metabolit durch GC- oder LC-Massenspektrometrie (MS) bestimmt .

Analyse von Mundflüssigkeit

Eine Pilotstudie wurde durchgeführt, die eine Kombination aus einer anfänglichen Screening-Methode der letzten Generation mit Gaschromatographie-Massenspektrometrie (GC-MS) zur Bestimmung von UR-144 in Mundflüssigkeit (OF) von Konsumenten einsetzt . Dies macht es nützlich in der Forschung, die sich auf das Verständnis des Konsums von synthetischen Cannabinoiden konzentriert

Wirkmechanismus

Target of Action

UR-144 N(4-hydroxypentyl) is a potent synthetic cannabinoid (CB) that preferentially binds to the peripheral CB2 receptor with a Ki of 1.8 nM, over the central CB1 receptor with a Ki of 150 nM . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

The compound interacts with its targets, the CB1 and CB2 receptors, by mimicking the natural cannabinoids in the body. This interaction leads to a change in the conformation of the receptors, triggering a series of intracellular events .

Biochemical Pathways

It is known that synthetic cannabinoids like ur-144 can affect various signaling pathways, including those involving cyclic amp, mitogen-activated protein kinases, and others .

Result of Action

It is known that synthetic cannabinoids can have various effects at the cellular level, including changes in cell signaling, gene expression, and more .

Action Environment

The action, efficacy, and stability of UR-144 N(4-hydroxypentyl) can be influenced by various environmental factors. These can include the presence of other substances, the pH of the environment, temperature, and more . .

Biochemische Analyse

Biochemical Properties

UR-144 N(4-hydroxypentyl) plays a significant role in biochemical reactions as a metabolite of UR-144. It interacts with various enzymes, proteins, and other biomolecules. Specifically, UR-144 N(4-hydroxypentyl) is known to bind to cannabinoid receptors, particularly the CB2 receptor, with high affinity . This interaction influences the receptor’s activity, leading to various downstream effects. The compound’s interaction with enzymes involved in its metabolism, such as cytochrome P450 enzymes, is also noteworthy .

Cellular Effects

UR-144 N(4-hydroxypentyl) has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, UR-144 N(4-hydroxypentyl) can induce cytotoxicity in myocardial cells through mechanisms involving cytoplasmic calcium levels and DAPK1-related autophagy and necrosis . This compound’s impact on reactive oxygen species (ROS) levels and total antioxidant capacity further highlights its role in cellular stress responses .

Molecular Mechanism

The molecular mechanism of UR-144 N(4-hydroxypentyl) involves its binding interactions with cannabinoid receptors and other biomolecules. It acts as an agonist for the CB2 receptor, leading to receptor activation and subsequent signaling cascades . Additionally, UR-144 N(4-hydroxypentyl) can modulate enzyme activity, such as inhibiting or activating specific enzymes involved in its metabolism . These interactions result in changes in gene expression and cellular responses, contributing to its overall effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of UR-144 N(4-hydroxypentyl) can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that high doses of UR-144 N(4-hydroxypentyl) can lead to increased cytoplasmic calcium levels and enhanced cytotoxicity over time . The compound’s impact on ROS levels and antioxidant capacity also varies with prolonged exposure .

Dosage Effects in Animal Models

The effects of UR-144 N(4-hydroxypentyl) vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses can lead to significant toxicity. For example, high doses of UR-144 N(4-hydroxypentyl) have been associated with increased cytotoxicity and membrane damage in myocardial cells . These dosage-dependent effects highlight the importance of understanding the compound’s threshold and toxic levels.

Metabolic Pathways

UR-144 N(4-hydroxypentyl) is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the compound’s hydroxylation and subsequent metabolism. The metabolic pathways of UR-144 N(4-hydroxypentyl) also involve the formation of other metabolites, such as dihydroxy metabolites and carboxy metabolites . These pathways play a crucial role in determining the compound’s bioavailability and overall impact on the body.

Transport and Distribution

The transport and distribution of UR-144 N(4-hydroxypentyl) within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues, such as the liver and kidneys, are critical for understanding its pharmacokinetics . Additionally, UR-144 N(4-hydroxypentyl) can be detected in serum and urine, indicating its systemic distribution .

Subcellular Localization

UR-144 N(4-hydroxypentyl) exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular cellular compartments or organelles . For instance, its accumulation in the cytoplasm and interaction with cytoplasmic proteins play a significant role in its cytotoxic effects . Understanding the subcellular localization of UR-144 N(4-hydroxypentyl) is essential for elucidating its mechanism of action.

Eigenschaften

IUPAC Name |

[1-(4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-14(23)9-8-12-22-13-16(15-10-6-7-11-17(15)22)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19,23H,8-9,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFHYHZNLCEAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801043116 | |

| Record name | UR-144 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1537889-04-5 | |

| Record name | UR-144 N(4-hydroxypentyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UR-144 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UR-144 N(4-HYDROXYPENTYL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOM2IB42C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-2,2-difluoro-, exo- (9CI)](/img/no-structure.png)

![[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B590364.png)

![(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590379.png)

![(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B590382.png)